molecular formula C12H16F3N3O4 B12923118 1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Cat. No.: B12923118
M. Wt: 323.27 g/mol
InChI Key: VFDFVTYSRXWMNS-UHFFFAOYSA-N
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Description

1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring and a pyrrole-2,5-dione moiety, combined with a trifluoroacetate group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate involves several steps. One common synthetic route includes the reaction of piperazine with ethyl acrylate to form an intermediate, which is then cyclized to produce the pyrrole-2,5-dione structure.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-(Piperazin-1-yl)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate stands out due to its unique combination of structural features and chemical properties. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H16F3N3O4

Molecular Weight

323.27 g/mol

IUPAC Name

1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H15N3O2.C2HF3O2/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12;3-2(4,5)1(6)7/h1-2,11H,3-8H2;(H,6,7)

InChI Key

VFDFVTYSRXWMNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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